molecular formula C13H12N2O B3023604 1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 14823-31-5

1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No.: B3023604
CAS No.: 14823-31-5
M. Wt: 212.25 g/mol
InChI Key: PSXCLWPFIRHOJO-UHFFFAOYSA-N
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Description

1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one is a versatile 1,2-diazole derivative of significant interest in medicinal and synthetic chemistry. Its core structure, featuring a tetrahydroindazolone scaffold, serves as a privileged building block for the development of novel biologically active compounds . Research indicates that 1,2-diazole derivatives, including indazole-based structures, are extensively studied for their potential anti-depressant, anti-viral, anti-inflammatory, and anti-cancer activities . This compound is particularly valuable as a synthetic intermediate; for instance, it can be readily functionalized at the 5-position via condensation reactions with aldehydes to yield derivatives such as (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, a compound characterized by X-ray crystallography . The molecular framework is defined by the formula C13H12N2O and a molecular weight of 212.24 g/mol . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13-8-4-7-12-11(13)9-14-15(12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXCLWPFIRHOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C3=CC=CC=C3)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406228
Record name 1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14823-31-5
Record name 1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one
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Synthetic Methodologies for 1 Phenyl 6,7 Dihydro 1h Indazol 4 5h One and Its Functionalized Analogues

Condensation Reactions for Scaffold Construction

Condensation reactions represent the foundational and most common approach to assembling the indazolone core. These methods typically involve the reaction of a hydrazine (B178648), in this case, phenylhydrazine (B124118), with a suitably functionalized six-membered ring precursor.

A reliable method for constructing the tetrahydro-1H-indazole core involves the reaction of 2-acylcyclohexane-1,3-diones with hydrazine derivatives. The presence of the 1,3-dicarbonyl system provides two electrophilic centers for reaction with the dinucleophilic hydrazine.

For instance, the synthesis of 6,7-dihydro-1H-indazol-4(5H)-ones can be achieved by the cyclization of intermediates derived from the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with phenyl hydrazines. researchgate.net An intermediate, 5,5-dimethyl-2-[(2-substitutedphenylhydrazinyl)methylene]cyclohexane-1,3-dione, is first formed by heating dimedone with N,N'-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a substituted phenylhydrazine. This intermediate subsequently undergoes cyclization in ethanol (B145695) to yield the corresponding indazolone derivative. researchgate.net

Similarly, multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives are synthesized from the reaction of cyclohexanone (B45756) derivatives featuring a 1,3-dicarbonyl moiety with hydrazine hydrate (B1144303) or phenylhydrazine hydrochloride in an acidic medium. jmchemsci.com This condensation reaction efficiently constructs the fused pyrazole (B372694) ring system. jmchemsci.com

Table 1: Synthesis via 2-Acylcyclohexane-1,3-dione Derivatives

Starting Material Reagent Conditions Product Ref
5,5-Dimethyl-2-[(2-phenylhydrazinyl)methylene]cyclohexane-1,3-dione Ethanol Heating 6,6-Dimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one researchgate.net

A more direct approach begins with substituted cyclohexanones. The reaction between cyclohexanone and phenylhydrazine, typically in the presence of a weak acid, is a classic condensation reaction that forms a cyclohexanone phenylhydrazone intermediate. stackexchange.compearson.comchegg.com This intermediate is key to the subsequent cyclization step that forms the indazole ring system.

Furthermore, the fully formed 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can serve as a scaffold for further functionalization. For example, it can undergo a condensation reaction with various aldehydes, such as 4-methylbenzaldehyde (B123495) or 4-chlorobenzaldehyde (B46862), in the presence of a base like sodium hydroxide (B78521) in ethanol to introduce an arylidene substituent at the 5-position. nih.govnih.gov

Table 2: Synthesis and Functionalization from Cyclohexanone Derivatives

Reactant 1 Reactant 2 Conditions Product Ref
Cyclohexanone Phenylhydrazine Weak acid Cyclohexanone phenylhydrazone pearson.com
1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one 4-Methylbenzaldehyde Alcoholic NaOH, Ethanol, RT (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one nih.gov

Advanced Synthetic Strategies

To improve efficiency, yield, and environmental friendliness, advanced synthetic strategies have been developed. These include one-pot multicomponent reactions and the use of alternative energy sources like ultrasound.

One-pot and multicomponent reactions (MCRs) offer significant advantages by combining multiple synthetic steps into a single operation, which avoids the isolation of intermediates and reduces waste. nih.gov A one-pot, three-component reaction has been developed for the synthesis of 3-(arylamino)-6,7-dihydro-1H-indazol-4(5H)-one derivatives. researchgate.net This method involves the reaction of aromatic isothiocyanates, substituted 1,3-cyclohexanediones, and hydrazine hydrate in dimethyl sulfoxide (B87167). researchgate.net

Similarly, one-pot procedures have been established for other indazole systems. A copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles provides the target heterocycles in moderate to good yields (55%–72%), which is a substantial improvement over the corresponding two-step process. mdpi.com Another efficient one-pot domino process for preparing 1-aryl-1H-indazoles involves the formation of an arylhydrazone followed by a nucleophilic aromatic substitution (SNAr) ring closure. nih.govmdpi.com

While many indazole syntheses rely on acid, base, or metal catalysts, protocols that operate without a catalyst are highly desirable from a green chemistry perspective. These reactions often proceed under thermal conditions. The cyclization of the 5,5-dimethyl-2-[(2-phenylhydrazinyl)methylene]cyclohexane-1,3-dione intermediate to the corresponding indazolone, for example, is accomplished by simply heating in ethanol, implying a thermal, catalyst-free ring closure. researchgate.net Metal-free, one-pot reactions have also been reported for other indazole syntheses, such as the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, highlighting a trend towards avoiding metal catalysts in heterocyclic synthesis. organic-chemistry.org

The application of ultrasound irradiation in organic synthesis has been shown to accelerate reaction rates, improve yields, and promote greener reaction conditions. nih.gov This technique, known as sonochemistry, has been successfully applied to the synthesis of 1H-indazoles. researchgate.net

A notable example is the synthesis of bioactive 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate using lemon peel powder as a natural catalyst under ultrasonic irradiation. researchgate.net This method is reported to provide good yields and is considered an efficient and environmentally benign approach compared to conventional heating methods. researchgate.net The use of ultrasound offers a powerful tool for enhancing the efficiency of synthesizing the indazole scaffold and its derivatives, often leading to significantly reduced reaction times. nih.govmdpi.com

Solvent-Free Reaction Systems

In recent years, the principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous solvents. While extensive research on the direct solvent-free synthesis of 1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one is still emerging, analogous methodologies for other heterocyclic systems highlight the potential of this approach.

Solvent-free organic reactions offer numerous advantages, including enhanced efficiency, higher selectivity, easier product separation, and milder reaction conditions, all of which contribute to a more environmentally friendly process. asianpubs.org One-pot, solvent-free syntheses for imidazole (B134444) derivatives, for example, have been successfully developed by reacting reagents such as o-phenylenediamines or benzil (B1666583) with aromatic aldehydes and ammonium (B1175870) acetate (B1210297) under gentle heating (around 70 °C). asianpubs.org This method has proven effective for aldehydes bearing both electron-donating and electron-withdrawing groups, resulting in high yields of the desired products. asianpubs.org

Another green approach involves the use of natural catalysts under ultrasound irradiation. For instance, the synthesis of 1H-indazoles has been achieved using lemon peel powder as a natural and efficient catalyst in dimethyl sulfoxide (DMSO), demonstrating that even when a solvent is used, the process can be made more sustainable. researchgate.net Such techniques, particularly true solvent-free methods like grindstone chemistry, completely avoid solvent usage, thereby reducing chemical waste and potential environmental impact. asianpubs.org These examples underscore a clear trajectory toward developing similar solvent-free and catalyst-free conditions for the synthesis of indazolone derivatives.

Regioselective Synthesis of Specific Analogues

The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is characterized by annular tautomerism, existing in both 1H- and 2H-forms. The 1H-tautomer is generally more thermodynamically stable. nih.govbeilstein-journals.org However, the presence of two reactive nitrogen atoms (N1 and N2) makes the regioselective synthesis of N-substituted analogues a significant chemical challenge. The outcome of alkylation or acylation reactions is highly dependent on the solvent, base, and the nature of the electrophile used. nih.gov

Direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-substituted products. beilstein-journals.org Achieving high regioselectivity is crucial for creating specific functionalized analogues for various applications. Studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that different reaction conditions can selectively favor one isomer over the other. For example, treating the indazole with isopropyl iodide in dimethylformamide (DMF) with sodium hydride as the base can lead to a mixture of N1 and N2 products. beilstein-journals.org

Recent research has focused on developing highly regioselective protocols. For instance, specific conditions have been identified that can yield over 90% of either the N1- or N2-alkylated product. beilstein-journals.org Density Functional Theory (DFT) calculations have provided mechanistic insights, suggesting that N1-substitution can be favored through a chelation mechanism involving certain cations, while other non-covalent interactions can direct the formation of the N2-product. beilstein-journals.org This level of control allows for the precise synthesis of analogues with desired substitutions on either nitrogen atom of the indazole ring.

Table 1: Regioselectivity in the Alkylation of Indazole Scaffolds An interactive data table will be displayed here in a web browser.

Indazole Substrate Alkylating Agent Base Solvent Major Product Reference
Methyl 5-bromo-1H-indazole-3-carboxylate Isopropyl iodide NaH DMF Mixture of N1 and N2 beilstein-journals.org
1H-Indazole Various alkyl halides Various Various N1 or N2 depending on conditions nih.gov

Derivatization in Scaffold Synthesis

The this compound scaffold serves as a versatile starting point for the synthesis of more complex molecules through various derivatization reactions.

Polyfluoroalkyl-Substituted Indazolones

The introduction of polyfluoroalkyl groups, such as the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Various synthetic methods have been developed to incorporate these moieties into indazole-related structures.

One approach involves the cyclocondensation of polyfluoroalkyl-containing precursors. For example, triazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones have been synthesized by the cyclocondensation of 2-[(1H-1,2,3-triazol-1-yl)acetyl]cyclohexane-1,3-diones with phenylhydrazine. researchgate.net This methodology can be adapted for precursors bearing polyfluoroalkyl groups. Another strategy involves the synthesis of PARP (Poly(ADP-ribose) polymerase) inhibitors that feature a 4-trifluoromethyl substituted scaffold, demonstrating the successful integration of this group into complex heterocyclic systems. nuph.edu.ua Reviews on the synthesis of fluorinated and polyfluoroalkyl-substituted heterocycles, such as 1,2,3-triazoles, provide a comprehensive overview of the synthetic tools available, which are often applicable to the indazole framework. rsc.org

Spiro[indazole-isoxazole] Architectures

Spirocyclic compounds, which contain two rings connected by a single common atom, are of great interest due to their rigid three-dimensional structures. The synthesis of spiro architectures incorporating the indazole scaffold can be achieved through cycloaddition reactions.

A multicomponent synthesis of spiropyrrolidine analogues has been accomplished via a 1,3-dipolar cycloaddition reaction between N-alkylvinylindazole and azomethine ylides. beilstein-journals.org This demonstrates the utility of the indazole moiety as a component in building complex spiro systems. The synthesis of spiro[isoxazole-isoxazoline] hybrid ligands often involves the construction of the spiro center first, followed by the formation of the heterocyclic rings. researchgate.net Methodologies such as bromo-lactamization have been used to create spiro-isoxazoline-lactams from isoxazole-amide precursors, which could potentially be adapted for indazole-containing substrates. nih.govresearchgate.net General reviews of indazole synthesis also report on the creation of spiro derivatives, such as (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one, indicating the broad applicability of the indazole scaffold in constructing diverse spirocyclic architectures. nih.gov

Table 2: Synthetic Approaches to Spiro-Indazole Derivatives An interactive data table will be displayed here in a web browser.

Spiro-Scaffold Key Reaction Type Precursors Reference
Spiropyrrolidine-indazole 1,3-Dipolar Cycloaddition N-alkylvinylindazole, Azomethine ylides beilstein-journals.org
Spiro[isoxazole-isoxazoline] Intramolecular Cycloaddition Dioxime derivatives researchgate.net
Spiro-isoxazoline-lactam Bromo-lactamization Isoxazole-amides nih.govresearchgate.net

Natural Product-Derived Hybrid Scaffolds

The indazole core is often considered a privileged scaffold in medicinal chemistry and can act as a bioisostere for the indole (B1671886) nucleus, a common motif found in many natural products. nih.govrsc.org This has inspired the synthesis of hybrid molecules that combine the indazole framework with structural features derived from or inspired by natural products.

While direct conjugation of the this compound scaffold to complex natural products is a specialized area, broader strategies involve incorporating pharmacophores from natural sources or using natural products as catalysts in the synthesis. For example, the use of lemon peel powder as a natural, green catalyst for the synthesis of 1H-indazoles represents an intersection of natural product chemistry and synthetic methodology. researchgate.net The design of indazole-containing compounds is often guided by the structures of known bioactive molecules, including natural products, to create novel therapeutic agents. The versatility of the indazole scaffold allows for extensive derivatization, making it an ideal candidate for creating hybrid molecules with tailored biological activities. nih.gov

Chemical Transformations and Functionalization of the 1 Phenyl 6,7 Dihydro 1h Indazol 4 5h One Framework

Electrophilic and Nucleophilic Substitutions on the Indazolone Ring

The unique electronic nature of the indazolone ring, with both electron-rich and electron-deficient centers, allows for a variety of substitution reactions. These modifications can be targeted to the N-phenyl substituent, the active methylene (B1212753) group at the C-5 position, and the aromatic carbon at the C-7 position.

Modifications at the Phenyl (N1) Substituent

The N1-phenyl group is a common feature in many biologically active indazole derivatives. While direct electrophilic or nucleophilic substitution on this phenyl ring in the context of the 1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one core is not extensively documented in dedicated studies, the general principles of aromatic chemistry suggest its potential for modification. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could potentially introduce functional groups onto the phenyl ring. The position of substitution (ortho, meta, or para) would be directed by the activating or deactivating nature of the indazolone moiety and any existing substituents on the phenyl ring itself. However, such transformations must be carefully controlled to avoid competing reactions on the more reactive indazolone core.

Functionalization at C-5 Position

The C-5 position of the this compound framework is particularly reactive due to the presence of an active methylene group adjacent to the carbonyl group at C-4. This feature makes it an ideal site for condensation reactions.

Notably, the Knoevenagel condensation is a well-established method for functionalizing this position. nih.govresearchgate.net This reaction involves the base-catalyzed condensation of the active methylene group at C-5 with various aldehydes. For instance, reacting 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one with aromatic aldehydes like 4-chlorobenzaldehyde (B46862) or 4-methylbenzaldehyde (B123495) in the presence of a base such as sodium hydroxide (B78521) in ethanol (B145695) leads to the formation of the corresponding 5-benzylidene derivatives in high yields. nih.govnih.gov These reactions typically proceed smoothly at room temperature. nih.govnih.gov The resulting products, such as (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one and (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, have been synthesized and characterized, with yields reported to be as high as 95-99%. nih.govnih.gov

Below is a table summarizing representative Knoevenagel condensation reactions at the C-5 position.

Aldehyde ReactantProductReaction ConditionsYield (%)Reference
4-Chlorobenzaldehyde(E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-oneNaOH, Ethanol, Room Temp, 1h95 nih.gov
4-Methylbenzaldehyde(E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-oneNaOH (alcoholic), Ethanol, Room Temp, 1h99 nih.gov

Halogenation and Subsequent Transformations at C-7 (e.g., Bromination, Azidation, Amination, Alkylation)

The C-7 position is part of the benzenoid portion of the indazole ring system and is susceptible to electrophilic substitution, particularly halogenation. While direct halogenation on the this compound is not specifically detailed, studies on related 1H-indazole scaffolds provide strong evidence for the feasibility and regioselectivity of such reactions.

A direct and efficient regioselective bromination at the C-7 position of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS). nih.gov This suggests that the C-7 position of the indazolone core is an accessible site for electrophilic attack.

Once halogenated, the C-7 position becomes a versatile handle for further functionalization through cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura reaction, for example, has been successfully employed to couple C-7 bromo-1H-indazoles with various boronic acids, leading to the formation of new C-C bonds and the synthesis of C-7 arylated indazoles. nih.gov This two-step sequence of halogenation followed by cross-coupling represents a powerful strategy for introducing diverse substituents at the C-7 position. While specific examples for subsequent azidation, amination, or alkylation at C-7 on the target molecule are sparse in the literature, the presence of a halogen atom would theoretically allow for such nucleophilic substitution or metal-catalyzed coupling reactions. nih.govd-nb.infonih.gov

Cycloaddition Reactions Involving the Indazolone System

Cycloaddition reactions are powerful tools for constructing complex polycyclic systems in a single step. The indazole nucleus, with its embedded double bonds, can participate as a dipolarophile in these transformations.

1,3-Dipolar Cycloadditions

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a prominent reaction for synthesizing five-membered heterocyclic rings. nih.govfrontiersin.orgnih.govmdpi.com In the context of the indazole framework, the pyrazole (B372694) ring's C=N or C=C bonds can react with 1,3-dipoles like nitrilimines or azomethine ylides.

Research has demonstrated that 1-methylindazole (B79620) can undergo a 1,3-dipolar cycloaddition reaction with C-acetyl-N-phenyl-nitrilimine. clockss.org This reaction leads to the formation of a complex triazolo-indazole system, showcasing the ability of the indazole ring to act as a dipolarophile. clockss.org Nitrilimines, typically generated in situ from hydrazonoyl halides, are versatile intermediates for these cycloadditions. yu.edu.jochim.italaqsa.edu.psresearchgate.net Although this example uses a fully aromatic indazole, it establishes the principle that the core structure is reactive in such transformations. The specific reactivity of the this compound system in 1,3-dipolar cycloadditions remains a subject for further exploration, with the potential for reactions to occur at the pyrazole double bond or the enone system of the cyclohexenone ring.

Aromatization Pathways for Dihydroindazole Derivatives

The dihydro-cyclohexenone portion of the this compound can be aromatized to generate the corresponding fully aromatic 1-phenyl-1H-indazol-4-ol derivative. This transformation is a critical step for accessing a different class of indazole compounds and is typically achieved through oxidative dehydrogenation.

Various oxidizing agents have been shown to be effective for the aromatization of related tetrahydro-heterocyclic systems. A particularly effective and widely used system is molecular iodine in dimethyl sulfoxide (B87167) (I₂/DMSO). nih.govmdpi.comresearchgate.netnih.gov This combination is known to facilitate Kornblum oxidation and subsequent aromatization under metal-free conditions. nih.gov The I₂/DMSO system has been successfully applied to the aromatization of tetrahydro-β-carbolines and other similar scaffolds, suggesting its applicability to the dihydroindazole core. mdpi.comrsc.org

Another reagent commonly used for dehydrogenation is N-bromosuccinimide (NBS). Studies on related tetrahydro-benzo[g]indazoles have shown that treatment with NBS can result in complete aromatization of the carbocyclic ring. This process often occurs alongside bromination of the newly formed aromatic ring.

These aromatization pathways provide a strategic route to expand the chemical diversity of compounds derived from the this compound framework, converting it into a planar, fully aromatic indazole system suitable for further functionalization.

Formation of Fused Heterocyclic Compounds from Indazolone Precursors

The this compound core is an excellent starting material for the synthesis of various fused heterocyclic compounds. The active methylene group adjacent to the carbonyl function allows for condensation reactions with a range of reagents to construct new rings fused to the indazole system. A significant application is the synthesis of pyrazolo[4,3-b]quinoline derivatives, which are known for their diverse biological activities.

One established synthetic route involves the condensation of the indazolone with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms an enaminone intermediate, which is then reacted with an aromatic amine, such as aniline, in the presence of an acid catalyst like acetic acid. The subsequent cyclization under thermal conditions leads to the formation of the fused quinoline (B57606) ring. This method provides a straightforward approach to complex polycyclic systems.

Another strategy for creating fused systems is through the reaction of the indazolone with 2-aminobenzaldehyde. This condensation reaction, typically carried out in the presence of a base, results in the formation of a tetracyclic indazolo[4,3-b]quinoline system. The reaction proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration. Variations in the substituents on both the indazolone and the benzaldehyde (B42025) can lead to a library of diverse fused heterocyclic compounds.

The following table summarizes representative examples of the formation of fused heterocyclic compounds starting from this compound.

Starting MaterialReagent(s)ProductReaction Conditions
This compound1. DMF-DMA 2. Aniline, Acetic AcidPhenyl-substituted pyrazolo[4,3-b]quinolineReflux
This compound2-AminobenzaldehydeIndazolo[4,3-b]quinolineBase-catalyzed condensation
This compoundMalononitrile, Ammonium (B1175870) Acetate (B1210297)Pyridazino[4',3':3,4]pyrazolo[5,1-a]isoquinoline derivativeMulticomponent reaction

Oxime Formation and Further Derivatizations (O-Alkylation, O-Acylation)

The carbonyl group at the 4-position of the this compound ring is a key site for functionalization. One of the fundamental reactions it undergoes is the formation of an oxime upon treatment with hydroxylamine (B1172632) hydrochloride. researchgate.net This reaction is typically performed in the presence of a base, such as sodium acetate or pyridine (B92270), to neutralize the liberated HCl. The resulting this compound oxime is a stable, crystalline compound that serves as a versatile intermediate for further derivatization.

The oxime functionality can be further modified through O-alkylation and O-acylation reactions to produce a variety of oxime ethers and esters, respectively. nih.govnih.gov These derivatizations can significantly alter the physicochemical and biological properties of the parent molecule.

O-Alkylation: The O-alkylation of the indazolone oxime is generally achieved by reacting it with an appropriate alkyl halide (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base. nih.gov Common bases used for this transformation include sodium hydride, potassium carbonate, or sodium hydroxide in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This reaction introduces an alkoxy group onto the oxime nitrogen, yielding an O-alkyl oxime ether. For instance, the reaction of the oxime with ethyl bromoacetate (B1195939) in the presence of a base would yield the corresponding O-alkoxyacetic acid ester derivative.

O-Acylation: The O-acylation of the this compound oxime can be accomplished using various acylating agents, such as acyl chlorides or acid anhydrides. nih.gov The reaction is typically carried out in the presence of a base like pyridine or triethylamine, which acts as a catalyst and an acid scavenger. This process results in the formation of an O-acyl oxime, which can be useful for introducing specific functional groups or for prodrug strategies.

The table below provides an overview of the oxime formation and its subsequent derivatizations.

Starting MaterialReagent(s)ProductReaction Conditions
This compoundHydroxylamine hydrochloride, Sodium acetateThis compound oximeEthanol, Reflux
This compound oximeMethyl iodide, Potassium carbonateO-methyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one oximeDMF, Room Temperature
This compound oximeAcetyl chloride, PyridineO-acetyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one oximeDichloromethane, 0 °C to Room Temperature

Spectroscopic and Crystallographic Elucidation of 1 Phenyl 6,7 Dihydro 1h Indazol 4 5h One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of 1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the complete carbon-hydrogen framework.

While specific spectral data for this compound is not detailed in readily available literature, the analysis would follow established principles. The structure consists of a phenyl group attached to a nitrogen atom of the indazole core, which itself is fused to a cyclohexanone-like ring. This combination of aromatic and aliphatic moieties gives rise to characteristic signals in the NMR spectrum.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

A ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, the spectrum can be divided into two main regions: the aromatic region and the aliphatic region.

Aromatic Region (approx. δ 7.0-8.0 ppm): The protons on the N-phenyl group would appear in this downfield region. The signals would typically present as a complex multiplet, reflecting the ortho, meta, and para protons. For example, in the related compound 1-phenyl-1H-indazole, the phenyl protons appear as multiplets between δ 7.20 and 7.82 ppm.

Aliphatic Region (approx. δ 2.0-3.0 ppm): The protons of the dihydro-cyclohexanone ring at positions 5, 6, and 7 would resonate in this upfield region. These would appear as multiplets due to coupling between adjacent methylene (B1212753) groups. Typically, the protons on C5 and C7, which are adjacent to the carbonyl group and the indazole ring respectively, would show distinct chemical shifts. The protons on C6 would likely appear as a multiplet integrating to two protons.

Indazole Proton (approx. δ 7.5-8.5 ppm): The single proton on the pyrazole (B372694) part of the indazole ring (at C3) would appear as a sharp singlet in the aromatic region, often at a downfield chemical shift. In 1-phenyl-1H-indazole, this proton (H-3) is not present, but the H-3 proton of the parent indazole appears around δ 8.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl (ortho, meta, para) 7.0 - 8.0 Multiplet (m)
Indazole C3-H 7.5 - 8.5 Singlet (s)
-CH₂- (Position 5) 2.5 - 3.0 Triplet (t) or Multiplet (m)
-CH₂- (Position 6) 2.0 - 2.5 Multiplet (m)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Frameworks

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., carbonyl, aromatic, aliphatic).

Carbonyl Carbon (approx. δ 190-200 ppm): The most downfield signal would be that of the ketone carbonyl carbon (C4) in the six-membered ring.

Aromatic Carbons (approx. δ 110-150 ppm): The spectrum would show six signals for the phenyl ring carbons and three signals for the pyrazole part of the indazole ring (C3, C3a, C7a). The carbon attached to the nitrogen (ipso-carbon) of the phenyl ring would have a distinct chemical shift. For comparison, in 3-methyl-1-phenyl-1H-indazole, the aromatic carbons resonate between δ 110.4 and 144.0 ppm. nih.gov

Aliphatic Carbons (approx. δ 20-40 ppm): Three signals corresponding to the methylene carbons of the cyclohexanone (B45756) ring (C5, C6, C7) would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Position 4) 190 - 200
Phenyl & Indazole (aromatic) 110 - 150

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Polyfluorinated Analogues

¹⁹F NMR is a highly sensitive technique used specifically for the characterization of fluorine-containing compounds. While no ¹⁹F NMR data for polyfluorinated analogues of this compound are reported in the reviewed literature, this technique would be essential for their structural confirmation. If, for example, the N-phenyl ring were substituted with fluorine atoms, the ¹⁹F NMR spectrum would show signals with chemical shifts and coupling constants (¹⁹F-¹⁹F and ¹⁹F-¹H) characteristic of their positions on the aromatic ring. For instance, in methyl 1-(4-(trifluoromethoxyl)phenyl)-1H-indazole-3-carboxylate, the CF₃O- group exhibits a sharp singlet in the ¹⁹F NMR spectrum at δ -58.0 ppm. researchgate.net

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent methylene protons in the saturated ring (H5 with H6, and H6 with H7), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals for each protonated carbon. For example, the proton signals in the aliphatic region would correlate to their corresponding carbon signals in the δ 20-40 ppm range.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, correlations from the C5 protons to the C4 carbonyl carbon and the C3a indazole carbon would be expected, confirming the ring fusion.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which helps in determining the stereochemistry and conformation of the molecule.

NMR Spectroscopy in Tautomeric Investigations

The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold can exist in different tautomeric forms. nih.govjmchemsci.com Besides the 1H-indazole form, a 2H-indazole tautomer is also possible, where the proton (or substituent) is on the other nitrogen atom of the pyrazole ring. NMR spectroscopy is a key tool for studying this tautomeric equilibrium. nih.gov

In solution, the compound might exist as a mixture of tautomers, which could be observed in the NMR spectrum if the rate of interconversion is slow on the NMR timescale. This would result in two distinct sets of signals. More commonly, if the exchange is fast, an averaged spectrum is observed. Theoretical calculations on the parent 1,5,6,7-tetrahydro-4H-indazol-4-ones suggest that the stability of the tautomers can be influenced by substitution and the solvent. nih.gov For some derivatives, both 1H and 2H forms are observed simultaneously in solution, with the ratio dependent on the solvent. nih.gov The chemical shifts of the indazole ring carbons, particularly C3 and C7a, are often sensitive to the tautomeric form and can be used to distinguish between isomers.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be dominated by a few key absorption bands:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1700 cm⁻¹ , which is characteristic of an α,β-unsaturated ketone. The conjugation with the indazole ring system lowers the frequency from that of a simple saturated ketone.

C=C and C=N Stretches: Absorptions corresponding to the stretching of the carbon-carbon bonds in the aromatic phenyl and indazole rings, as well as the carbon-nitrogen bonds of the indazole, would appear in the 1450-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations from the phenyl and indazole rings typically appear as a group of weaker bands just above 3000 cm⁻¹ . Aliphatic C-H stretching from the methylene groups of the cyclohexanone ring would be observed as stronger bands just below 3000 cm⁻¹ .

C-H Bends: Out-of-plane C-H bending vibrations for the substituted phenyl ring appear in the fingerprint region (690-900 cm⁻¹ ), providing information on the substitution pattern.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ketone (C=O) Stretch 1650 - 1700 Strong, Sharp
Aromatic C=C Stretch 1450 - 1600 Medium
Indazole C=N Stretch 1500 - 1600 Medium
Aromatic C-H Stretch > 3000 Medium-Weak

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and deducing its elemental formula, particularly through its high-resolution (HRMS) variant. For this compound, the molecular formula is C₁₃H₁₂N₂O, corresponding to a monoisotopic mass of 212.09496 Da. uni.lu

HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous confirmation of a compound's elemental composition. This precision is crucial for distinguishing between isomers or compounds with very similar molecular weights. beilstein-journals.orgnih.govrsc.org In practice, the experimentally observed mass is compared to the calculated mass for a proposed formula, and a close match confirms the identity of the synthesized compound. beilstein-journals.org The analysis is often performed using soft ionization techniques like electrospray ionization (ESI), which typically protonates the molecule to generate the pseudomolecular ion [M+H]⁺. jmchemsci.com Data for this compound indicates a predicted m/z of 213.10224 for the [M+H]⁺ adduct. uni.lu

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For a ketone-containing compound like this compound, characteristic fragmentation pathways include α-cleavage adjacent to the carbonyl group and the potential loss of small neutral molecules such as carbon monoxide (CO). nih.govmiamioh.edu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Type Adduct Formula Predicted m/z
[M+H]⁺ [C₁₃H₁₃N₂O]⁺ 213.10224
[M+Na]⁺ [C₁₃H₁₂N₂ONa]⁺ 235.08418
[M+NH₄]⁺ [C₁₃H₁₆N₃O]⁺ 230.12878
[M+K]⁺ [C₁₃H₁₂N₂OK]⁺ 251.05812
[M-H]⁻ [C₁₃H₁₁N₂O]⁻ 211.08768

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structural Conformation and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure, providing unequivocal information on bond lengths, bond angles, and conformational details. mdpi.commdpi.com While a specific crystal structure for the parent compound this compound was not found in the reviewed literature, detailed crystallographic analyses of closely related derivatives offer significant insights into its expected solid-state conformation.

Studies on derivatives such as (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one and (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one reveal key structural features of the core indazolone ring system. nih.govresearchgate.netnih.gov

Conformational Analysis: The analyses of these derivatives consistently show that the non-aromatic, six-membered cyclohexanone ring is not planar. It adopts a distorted envelope conformation, where one of the methylene carbon atoms acts as the "flap" of the envelope. nih.govresearchgate.net This non-planarity is a critical feature of the molecule's three-dimensional shape.

Table 2: Crystallographic Data for the Derivative (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Parameter Value
Chemical Formula C₂₁H₁₈N₂O
Crystal System Monoclinic
Space Group C2/c
a (Å) 30.3989 (15)
b (Å) 8.7177 (5)
c (Å) 14.0581 (7)
β (°) 115.367 (2)
Volume (ų) 3366.3 (3)

Data sourced from IUCrData. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
(E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Computational Chemistry and Theoretical Characterization of 1 Phenyl 6,7 Dihydro 1h Indazol 4 5h One Systems

Quantum Chemical Calculations for Electronic Structure and Geometries

Quantum chemical calculations are fundamental to understanding the intrinsic properties of indazole derivatives. These methods allow for the detailed examination of electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) is a widely used computational method for studying the physicochemical properties of indazole systems. nih.gov Calculations, often employing functionals like B3LYP with basis sets such as 6-311+, are utilized to explore the electronic structure and electrostatic potential of these molecules. nih.gov A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and stability. nih.govmdpi.com A smaller energy gap generally suggests higher reactivity. mdpi.com For instance, in studies of various indazole derivatives, molecules with low HOMO-LUMO gaps are identified as good electron donors, while those with high gaps are better electron acceptors. nih.gov These DFT-derived descriptors provide a deeper understanding of the molecule's behavior and potential for chemical reactions. nih.gov Theoretical studies on related heterocyclic systems have successfully correlated DFT calculations with experimental data, validating the assigned molecular structures. researchgate.net

ParameterSignificance in DFT StudiesReference
HOMO Energy Indicates electron-donating ability nih.gov
LUMO Energy Indicates electron-accepting ability nih.gov
HOMO-LUMO Gap (ΔE) Describes chemical reactivity and stability nih.govmdpi.com
Electrostatic Potential Identifies sites for electrophilic and nucleophilic attack researchgate.net

The three-dimensional structure of 1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one is characterized by a fused ring system that includes a non-aromatic six-membered ring. Conformational analysis, supported by energy minimization calculations, is crucial for identifying the most stable spatial arrangement of the molecule.

Tautomerism Studies and Energetic Preferences

Annular tautomerism is a well-documented phenomenon in indazole derivatives, involving the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. nih.govnih.gov For 1,5,6,7-tetrahydro-4H-indazol-4-ones, three potential tautomeric forms are typically considered: the 1H-indazole, the 2H-indazole, and the enol (OH) form. nih.govresearchgate.net

Computational studies on the parent 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold (lacking the 1-phenyl substituent) have been performed at various levels of theory, including AM1, Hartree-Fock (HF), and DFT (B3LYP/6-31G**), to establish the most stable tautomer. nih.govnih.govresearchgate.net These calculations consistently show that the OH form, in which the heterocyclic ring loses its aromaticity, is energetically unfavorable. researchgate.net For the parent indazole molecule itself, calculations indicate that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ in the gas phase. nih.govresearchgate.net Theoretical calculations are essential to determine the relative stabilities and energetic differences between the possible tautomers of this compound, which dictates its predominant form in different conditions. nih.gov

Intermolecular Interaction Analysis

The way molecules pack in a solid state is governed by a network of intermolecular interactions. Understanding these interactions is key to predicting crystal structures and material properties.

For derivatives of this compound, Hirshfeld surface analysis has shown the prominence of several key interactions. nih.govnih.gov The most significant contributions typically come from H···H contacts, reflecting the large number of hydrogen atoms on the molecular surface. nih.govnih.gov Other important interactions include C···H/H···C and O···H/H···O contacts, which correspond to C—H···π and C—H···O interactions, respectively. nih.govnih.gov These weak interactions are predominant in building the three-dimensional crystal architecture. nih.gov

Table of Intermolecular Contact Contributions in Related Indazole Derivatives

Interaction TypeContribution in 4-chloro derivative (%) nih.govContribution in 4-methyl derivative (%) nih.gov
H···H 36.851.7
C···H/H···C 26.529.2
O···H/H···O 8.68.6
Cl···H/H···Cl 12.9N/A

Energy framework calculations are used to compute the interaction energies between molecules in a crystal, providing a quantitative measure of the stability of the crystal packing. This analysis helps to visualize the topology of the interactions (e.g., electrostatic, dispersion) within the crystal in a clear and intuitive manner.

Information regarding energy framework calculations for this compound or its closely related derivatives was not available in the consulted sources.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting the reactivity of a molecule. This theory primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a larger energy gap indicates greater stability and lower chemical reactivity. nih.gov In the context of this compound and its derivatives, Density Functional Theory (DFT) calculations are employed to determine these orbital energies. For a series of related 1-butyl-N-aryl-1H-indazole-3-carboxamide derivatives, DFT calculations with the B3LYP/6-31+G(d,p) basis set have been performed to ascertain their HOMO and LUMO energies. nih.gov

The electron distribution in the HOMO and LUMO provides further clues about the sites of electrophilic and nucleophilic attack. For many indazole derivatives, the HOMO and LUMO are distributed across a significant portion of the molecule, indicating a delocalized electron system. nih.gov The specific energies of these frontier orbitals dictate whether a particular derivative is more likely to act as an electron donor or acceptor in chemical reactions. nih.gov

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Selected Indazole Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
8a -8.01 -2.15 5.86
8c -8.15 -2.21 5.94
8s -7.99 -2.11 5.88

Data for 1-butyl-N-aryl-1H-indazole-3-carboxamide derivatives, calculated using DFT at the 6-31+G(d,p) level. nih.gov

The global reactivity descriptors, such as chemical hardness and softness, can be derived from the HOMO and LUMO energies. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap indicates a soft molecule. These parameters are invaluable for predicting how this compound systems will behave in various chemical environments. nih.gov

In Silico Molecular Docking for Ligand-Biomacromolecule Interactions

In silico molecular docking is a powerful computational technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein or nucleic acid (biomacromolecule). This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action of bioactive compounds. For derivatives of this compound, molecular docking studies have been instrumental in evaluating their potential as anticancer and antibacterial agents. jmchemsci.comresearchgate.net

These studies involve docking the indazole derivatives into the active sites of specific protein targets. For instance, various indazole analogs have been docked against proteins implicated in cancer, such as the discoidin domain receptor 1 (DDR1), which is associated with renal cancer. nih.gov The binding affinity, typically expressed as a binding energy or dock score, indicates the stability of the ligand-protein complex. A lower binding energy suggests a more stable interaction. researchgate.net

The interactions between the indazole derivatives and the amino acid residues in the protein's active site are analyzed to understand the nature of the binding. Common interactions include:

Hydrogen bonds: These are crucial for the specificity and stability of the binding.

Hydrophobic interactions: These interactions often involve the phenyl ring of the indazole derivative and nonpolar amino acid residues.

Pi-pi stacking: This can occur between the aromatic rings of the indazole and aromatic amino acid residues.

For example, in a study of novel indazole analogs, compounds with high binding energies were found to interact with key amino acid residues like Tyr248, Lys273, Val268, and Arg171 in the target protein (PDB ID: 2ZCS). researchgate.net Similarly, docking studies of other indazole derivatives against DNA gyrase, a bacterial enzyme, have revealed specific hydrogen bonding and van der Waals interactions that are critical for their antibacterial activity. jmchemsci.com

Table 2: Molecular Docking Results of Selected Indazole Derivatives with a Cancer-Related Protein (PDB: 6FEW)

Compound Binding Energy (kcal/mol)
8v -8.3
8w -8.5
8y -8.8

Data for 1-butyl-N-aryl-1H-indazole-3-carboxamide derivatives. nih.gov

These in silico predictions provide a rational basis for the design and synthesis of new indazole derivatives with improved biological activity.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry offers reliable methods for predicting the spectroscopic parameters of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the NMR chemical shifts of protons (¹H) and carbon-13 (¹³C). Theoretical calculations for a series of (1H-indazol-1-yl)methanol derivatives at the B3LYP/6-311++G(d,p) level have shown good agreement with experimental NMR data. jmchemsci.com These calculations can predict the chemical shifts of the various protons and carbons in the this compound structure, aiding in the assignment of the peaks in the experimental spectrum.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of a molecule. DFT calculations are commonly used for this purpose. The predicted vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. For instance, the characteristic C=O stretching frequency of the ketone group in this compound can be predicted. Theoretical calculations on related heterocyclic compounds have demonstrated a strong correlation between the computed and experimental vibrational frequencies. ajchem-a.com For example, in a study of a pyrazole derivative, the C=O stretching vibration was theoretically calculated and found to be in close agreement with the experimental value. mdpi.com Similarly, the aromatic C-H stretching vibrations are typically predicted in the range of 3100-3000 cm⁻¹. ajchem-a.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in Indazole-like Structures

Functional Group Vibrational Mode Typical Predicted Range (cm⁻¹)
C=O Stretching 1660 - 1700
Aromatic C-H Stretching 3000 - 3100
C-N Stretching 1130 - 1200
C=C (Aromatic) Stretching 1430 - 1625

Ranges are based on DFT calculations for similar heterocyclic compounds. ajchem-a.commdpi.com

By comparing the theoretically predicted spectra with experimental data, researchers can confirm the identity and purity of the synthesized this compound and gain a deeper understanding of its molecular structure and bonding.

Mechanistic Investigations of the Biological Activities of 1 Phenyl 6,7 Dihydro 1h Indazol 4 5h One Derivatives

Enzyme Inhibition Mechanism Studies

Derivatives of 1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one have been identified as potent inhibitors of several key enzymes implicated in disease, demonstrating distinct mechanisms of action.

Cyclin-Dependent Kinase (CDK2) Inhibition and Selectivity

The 3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one scaffold has been a promising starting point for developing inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. A high-throughput screen identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one as an initial hit compound for inhibiting the CDK2/cyclin A complex. drugbank.comnih.gov

Subsequent structure-activity relationship studies led to the synthesis of over 50 analogues, with some showing significantly improved potency and selectivity. drugbank.comnih.gov Kinetic analysis of the parent compound revealed an ATP-competitive inhibition mechanism, with a Ki value of 2.3 ± 0.2 μM. drugbank.com This indicates that the inhibitors bind to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates. drugbank.com Further studies showed that certain analogues, such as compounds 53 and 59, exhibited a 2- to 10-fold improvement in inhibitory activity against CDK2 in complex with cyclins A1, E, and O compared to the original hit. drugbank.comnih.gov Computational analysis suggests a potential binding site for these inhibitors at the interface between CDK2 and cyclin E1. drugbank.comnih.gov

CompoundTargetInhibition MechanismKey Findings
Tetrahydroindazole (B12648868) Parent CompoundCDK2/cyclin AATP-CompetitiveKi value of 2.3 ± 0.2 μM
Analogue 53CDK2/cyclin A1, E, OATP-Competitive2- to 10-fold improved inhibitory activity vs. hit compound
Analogue 59CDK2/cyclin A1, E, OATP-Competitive3-fold better binding affinity for CDK2 vs. hit compound

Heat Shock Protein 90 (HSP90) Modulatory Action

The 6,7-dihydro-indazol-4-one scaffold has also been identified as a potent chemotype for the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. nih.gov A key example is the compound SNX-2112, a highly selective inhibitor of HSP90, and its orally bioavailable prodrug, SNX-5422. nih.govresearchgate.net

The mechanism of action for these indazol-4-one derivatives involves direct and potent binding to the N-terminal ATP-binding pocket of HSP90. nih.gov This competitive inhibition prevents ATP from binding and blocks the chaperone's function. nih.gov Consequently, HSP90 client proteins, which include critical components of cell signaling pathways such as HER2, AKT, BRAF, and MET, are destabilized and targeted for degradation via the ubiquitin-proteasome pathway. drugbank.comnih.govnih.gov This disruption of multiple signaling pathways underlies the antitumor activity observed for these compounds. researchgate.net

DNA Gyrase Targeting Mechanisms

DNA gyrase is a bacterial type II topoisomerase that is an essential enzyme for bacterial survival, playing a critical role in DNA replication and transcription. nih.gov It represents a key target for antibacterial agents. mdpi.com While various chemical scaffolds, such as N-phenylpyrrolamides and fluoroquinolones, are known to inhibit DNA gyrase, often by targeting the ATP-binding site on the GyrB subunit, specific mechanistic studies detailing the targeting of DNA gyrase by this compound derivatives are not extensively documented in the available literature. nih.govnih.gov The indazole chemical class, more broadly, has been investigated for antibacterial properties, but the precise mechanism against this specific target for the compound remains an area for further investigation. researchgate.net

Receptor Agonism and Antagonism Studies

In addition to enzyme inhibition, derivatives of this compound have been shown to interact with key receptors in the central nervous system, acting as either agonists or antagonists.

Opioid Receptor Interaction Profiles

Certain derivatives of the tetrahydroindazole scaffold have been identified as potent opioid receptor agonists. drugbank.com One such compound, 1-(2,4-dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, has been studied in detail for its interaction with μ (mu), δ (delta), and κ (kappa) opioid receptors.

In vitro radioligand binding assays demonstrated that this compound has a strong binding affinity for the μ-opioid receptor, with a mean binding affinity (Ki) of 15 ± 2 nM. It also binds to δ-opioid and κ-opioid receptors, although with lower affinity (82 ± 7 nM and 76 ± 9 nM, respectively). Functional assays revealed its activity as an agonist. In a cyclic adenosine (B11128) monophosphate (cAMP) assay, it showed robust effects at the μ-opioid receptor (EC₅₀ of 24 ± 6 nM) and also at the δ- and κ-opioid receptors, albeit at higher concentrations. Furthermore, the compound acts as a full agonist for β-arrestin-2 recruitment at μ-opioid and δ-opioid receptors.

ReceptorBinding Affinity (Ki, nM)cAMP Agonist Activity (EC₅₀)β-arrestin-2 Recruitment
μ-opioid15 ± 224 ± 6 nMFull Agonist (1.1 ± 0.3 μM)
δ-opioid82 ± 71.9 ± 0.1 μMFull Agonist (9.7 ± 1.9 μM)
κ-opioid76 ± 91.4 ± 0.5 μMNot specified

Serotonin (B10506) (5-HT4) Receptor Agonist Activity

The serotonin 5-HT4 receptor is a G-protein coupled receptor involved in various physiological processes, and its agonists have therapeutic potential, particularly for gastrointestinal motility disorders and cognitive impairment. nih.gov While the broader class of indazole derivatives has been explored for activity at various serotonin receptors, including 5-HT1F agonism, specific and detailed mechanistic studies confirming the agonist activity of this compound derivatives at the 5-HT4 receptor subtype are not prominently featured in the reviewed scientific literature. googleapis.com The development of selective 5-HT4 agonists has largely focused on other chemical scaffolds. nih.gov Therefore, the interaction profile of the this compound core with the 5-HT4 receptor remains to be fully elucidated.

Beta-3 Adrenergic Receptor Agonism

Current research literature extensively covers various scaffolds that act as agonists for the beta-3 adrenergic receptor; however, specific studies detailing the agonistic activity of this compound derivatives at this receptor are not prominent in the reviewed scientific literature. While compounds such as certain pyridylethanolamine analogues are identified as potent human beta-3 agonists, a direct mechanistic link for the indazolone core remains to be elucidated. nih.gov

Antimicrobial Action Mechanisms (Antibacterial and Antifungal)

Indazole and related nitrogen-containing heterocyclic compounds have demonstrated notable antimicrobial properties. semanticscholar.org Various substituted indazole derivatives have been shown to possess a wide range of pharmacological activities, including antibacterial and antifungal effects. nih.gov Studies on related imidazole (B134444) derivatives have revealed that these compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values varying based on their specific chemical structures. researchgate.net While the broad class of indazoles is recognized for these biological activities, the precise molecular mechanism of antimicrobial action for this compound derivatives, such as specific enzyme inhibition or cell wall disruption, is an area requiring further detailed investigation.

Anticancer Modalities and Cellular Pathway Interruption

The anticancer properties of indazole derivatives are well-documented, with several mechanisms of action identified. These compounds interrupt key cellular pathways essential for cancer cell survival, proliferation, and immune evasion. researchgate.netnih.gov

One primary modality is the induction of apoptosis and cell cycle arrest. semanticscholar.orgresearchgate.net Certain 1H-indazole-3-amine derivatives have been confirmed to trigger apoptosis, potentially through the inhibition of Bcl2 family proteins and interference with the p53/MDM2 pathway. semanticscholar.orgresearchgate.net This disruption of critical cell survival signaling leads to programmed cell death in cancer cells.

Another significant anticancer mechanism involves the modulation of the tumor immune microenvironment. nih.gov Novel 4-phenyl-1H-indazole derivatives have been developed as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction. nih.gov By blocking this immune checkpoint, these compounds can reactivate the body's immune response against the tumor. nih.gov Similarly, other indazole derivatives have been shown to act as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in creating an immunosuppressive environment. nih.gov

Furthermore, indazole-based compounds have been identified as potent inhibitors of key enzymes involved in cell division, such as Polo-like kinase 4 (PLK4). rsc.org PLK4 is a critical regulator of mitosis, and its inhibition by N-(1H-indazol-6-yl)benzenesulfonamide derivatives leads to anti-proliferative effects in cancer cells. rsc.org

Compound ClassTarget/Pathway InterruptedOutcome
1H-indazole-3-amine derivativesBcl2 family, p53/MDM2 pathwayApoptosis induction, Cell cycle arrest
4-phenyl-1H-indazole derivativesPD-1/PD-L1 interactionImmune checkpoint inhibition
1H-indazole derivativesIndoleamine 2,3-dioxygenase (IDO1)Inhibition of immunosuppression
N-(1H-indazol-6-yl)benzenesulfonamide derivativesPolo-like kinase 4 (PLK4)Inhibition of mitosis, Anti-proliferative effects

Structure-Activity Relationship (SAR) Elucidations

The biological potency and selectivity of indazole derivatives are highly dependent on their structural features. SAR studies have provided crucial insights into how chemical modifications affect their therapeutic potential.

The nature and position of substituents on the indazole scaffold significantly influence its anticancer activity. mdpi.com For instance, N-methylation of 3-aryl indazoles has been shown to enhance cytotoxic activity against cancer cell lines compared to their N-unsubstituted counterparts. mdpi.com The electronic properties of substituents also play a critical role; the presence of an electron-withdrawing group, such as a fluoro-substituent at the 4th position of the phenyl ring, is associated with superior anticancer potency. mdpi.com For derivatives targeting the IDO1 enzyme, substituents at both the 4- and 6-positions of the 1H-indazole core are crucial for inhibitory activity. nih.gov

Table of SAR Findings for Anticancer Activity

Position of Modification Type of Substituent Effect on Activity
Indazole N1-position Methyl group Increased cytotoxicity mdpi.com
Phenyl Ring C4'-position Electron-withdrawing group (e.g., Fluoro) Enhanced anticancer potency mdpi.com

Modifying the core indazole scaffold through molecular hybridization is a key strategy for discovering novel derivatives with improved biological profiles. The introduction of different heterocyclic moieties can alter the mechanism of action and enhance potency. For example, synthesizing piperazine-indazole derivatives has been explored to improve the physicochemical properties and antitumor activity of the parent compounds. semanticscholar.org In another approach, the incorporation of a 1,2,4-triazole (B32235) ring system, coupled with moieties like mefenamic acid, has led to derivatives that exhibit cytotoxicity by inhibiting EGFR tyrosine kinase activity, demonstrating a shift in the primary cellular target. pensoft.net These scaffold modifications highlight the versatility of the indazole core in developing targeted therapeutic agents. semanticscholar.orgpensoft.net

Advanced Research Applications and Future Directions for 1 Phenyl 6,7 Dihydro 1h Indazol 4 5h One Scaffolds

Utility in the Development of Targeted Molecular Probes and Ligands

The inherent drug-like properties of the indazole nucleus make the 1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one scaffold an excellent starting point for designing targeted molecular probes and high-affinity ligands for various biological targets. The structural rigidity of the bicyclic system, combined with the multiple sites available for functionalization, allows for the precise spatial arrangement of pharmacophoric features necessary for specific molecular recognition.

The ketone at the 4-position is particularly useful, serving as a handle for introducing fluorescent dyes, biotin (B1667282) tags, or radioactive isotopes, thereby converting a selective ligand into a molecular probe for use in cellular imaging, affinity chromatography, or positron emission tomography (PET) studies. The development of such probes is critical for understanding disease mechanisms and validating new drug targets.

Below is a table summarizing examples of indazole-based scaffolds and their application in developing targeted ligands.

Indazole Scaffold Type Target Class Application Example Key Structural Features
1H-Indazol-3-amine derivativesKinasesPotent FGFR inhibitors for cancer therapy. nih.govresearchgate.netAmine group for key hydrogen bonding; substituted phenyl rings for selectivity.
Tetrahydroindazole-based derivativesSigma-2 ReceptorSelective ligands for potential diagnostic and therapeutic use in oncology.Carboxamide and amino linkers attached to the tetrahydroindazole (B12648868) core.
1-(1H-indazol-4-yl) ureasIon ChannelsPotent and thermoneutral TRPV1 antagonists for pain management.Urea linker connecting indazole and pyrazole (B372694) moieties.

Integration into Combinatorial Chemistry Libraries for Lead Compound Discovery

Combinatorial chemistry is a powerful strategy for rapidly generating large collections of diverse molecules, known as libraries, which can be screened for biological activity to identify new lead compounds. The this compound scaffold is exceptionally well-suited for inclusion in such libraries due to its synthetic tractability and the presence of multiple diversification points.

The synthesis of the core scaffold itself can be achieved through multicomponent reactions, which are highly efficient and amenable to parallel synthesis formats. Once the core is formed, the phenyl ring, the pyrazole ring, and the cyclohexenone moiety can be systematically modified. For example, a library of analogs can be generated by:

Varying the Phenyl Group: Using a range of substituted phenylhydrazines in the initial cyclization step to introduce diverse electronic and steric properties.

Modifying the Ketone: The ketone at the 4-position can undergo a wide variety of reactions, such as aldol (B89426) condensations, Knoevenagel condensations, and reductive aminations, to introduce a vast array of side chains and functional groups. nih.gov

Functionalizing the Cyclohexene Ring: The methylene (B1212753) groups at positions 5, 6, and 7 can be functionalized, though this is often more complex.

This combinatorial approach allows for the exploration of a large chemical space around the central indazolone core, significantly increasing the probability of discovering novel hits against biological targets. The resulting libraries can be screened using high-throughput screening (HTS) assays to identify compounds with desired activities, such as anti-inflammatory, anti-cancer, or anti-infective properties. researchgate.netnih.gov The structural information from active compounds can then guide further optimization in a process known as structure-activity relationship (SAR) by design.

Role as Versatile Precursors for Novel Heterocyclic Compounds

One of the most significant applications of the this compound scaffold is its role as a versatile intermediate for the synthesis of more complex, novel heterocyclic systems. The combination of the indazole nucleus and the reactive α,β-unsaturated ketone system within the cyclohexenone ring provides a rich platform for a multitude of chemical transformations.

The ketone functionality is a key reactive center. For example, it can be reacted with various aldehydes to form benzylidene derivatives, which are themselves important intermediates or biologically active compounds. nih.gov Furthermore, the tetrahydroindazole ring can serve as a diene or dienophile in cycloaddition reactions, or it can be aromatized to form the fully planar indazole system. The pyrazole portion of the molecule can also undergo N-alkylation or other modifications.

These transformations allow chemists to use the this compound scaffold as a building block to construct a diverse range of fused and polycyclic heterocyclic compounds, which are often difficult to synthesize by other means. This synthetic versatility is crucial for expanding the accessible chemical space in drug discovery and materials science.

The following table details synthetic transformations using the indazolone scaffold as a precursor.

Starting Material Reagents and Conditions Resulting Heterocyclic Compound Reaction Type
1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one4-methylbenzaldehyde (B123495), alcoholic NaOH, room temp.(E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. nih.govKnoevenagel Condensation
4,6-dinitro-1-phenyl-1H-indazoleNaBH4, then formaldehyde (B43269) and primary aminesTricyclic fused heteroaromatic systems (e.g., furoxan, triazole, imidazole). nih.govReduction followed by Mannich reaction
o-chlorinated arylhydrazonesCuI, KOH, 1,10-phenanthroline, DMF, 120 °CN-phenyl- and N-thiazolyl-1H-indazoles.Copper-catalyzed intramolecular N-arylation
1,3-cyclohexanedione derivatives and phenylhydrazine (B124118)Acidic medium (e.g., MeOH/H+)This compound derivatives.Cyclocondensation

Prospects in Materials Science and Functional Materials

While the primary focus of indazole-based scaffolds has been in medicinal chemistry, their unique electronic and photophysical properties suggest potential applications in materials science. Heterocyclic compounds containing extended π-conjugated systems are the cornerstone of modern organic electronics, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govmdpi.commpg.de

The this compound scaffold contains both electron-rich (phenyl, pyrazole) and electron-deficient (α,β-unsaturated ketone) components. This inherent electronic asymmetry is a desirable feature for creating materials with interesting charge-transport and photoluminescent properties. By extending the π-conjugation of the molecule—for example, through Knoevenagel condensation at the 4-position with aromatic aldehydes or by creating polymers incorporating the indazolone unit—it may be possible to tune the HOMO/LUMO energy levels and the emission wavelength. researchgate.net

Although direct applications of this specific indazolone in materials science are not yet widely reported, related nitrogen-containing heterocycles like pyrazolines, imidazoles, and carbazoles are well-established as fluorescent emitters, host materials, and charge-transporting layers in OLEDs. mdpi.comresearchgate.net The thermal stability and synthetic accessibility of the indazolone scaffold make it an attractive candidate for future research in this area. Future work could involve synthesizing and characterizing novel indazolone-based dyes, polymers, and small molecules to evaluate their potential as functional organic materials.

Computational Design and Optimization of Novel Indazolone Architectures

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the rational design and optimization of molecules before their synthesis. For the this compound scaffold, computational methods are employed to predict molecular properties, understand structure-activity relationships, and design new derivatives with enhanced performance for specific applications.

Molecular Docking and Dynamics: In drug discovery, molecular docking simulations are used to predict how indazolone derivatives will bind to a specific biological target. researchgate.net These simulations can help prioritize which compounds to synthesize and can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex. Molecular dynamics (MD) simulations can then be used to study the stability of these complexes over time. researchgate.net

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate the electronic properties of the indazolone scaffold. asrjetsjournal.orgresearchgate.net These calculations can predict geometries, orbital energies (HOMO/LUMO), electrostatic potential surfaces, and spectroscopic properties (e.g., NMR chemical shifts). asrjetsjournal.org This information is valuable for understanding the reactivity of the molecule and for predicting its potential in materials science applications, such as its suitability as an emitter or charge-transport material. For instance, theoretical studies have been performed on the tautomerism of tetrahydro-indazol-4-ones to establish the most stable forms.

By integrating these computational approaches, researchers can accelerate the discovery and development process, making more informed decisions and reducing the time and resources required for experimental work. This synergy between computational design and synthetic chemistry is key to unlocking the full potential of the this compound architecture.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via cyclization of phenylhydrazine with cyclic ketones. For example, reacting 1,5,6,7-tetrahydro-4H-indazol-4-one with phenylhydrazine under reflux conditions yields the target compound (65% yield). Characterization involves IR spectroscopy (e.g., carbonyl stretch at ~1664 cm⁻¹) and NMR (¹H NMR: δ 2.03–2.13 ppm for CH₂ groups; ¹³C NMR: δ 192.6 ppm for the ketone carbon). Elemental analysis (C, H, N) confirms purity . Regioselective pyrazole formation methods, such as using N-tosylhydrazones, can also be adapted for structural analogs .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H and ¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 7.47–7.66 ppm) and carbon types (e.g., carbonyl at δ 192.6 ppm) .
  • IR Spectroscopy : To detect functional groups like the ketone (1664 cm⁻¹) .
  • Mass Spectrometry : Exact mass (e.g., 226.1066 Da) confirms molecular formula (C₁₃H₁₂N₂O) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what factors influence regioselectivity?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Base-promoted conditions (e.g., K₂CO₃) enhance cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.
  • Temperature Control : Reflux in ethanol minimizes side products .
    • Regioselectivity is influenced by steric and electronic effects of substituents. For analogs, tosylhydrazone-based strategies ensure regiocontrol during pyrazole ring formation .

Q. What strategies are used to analyze the binding affinity of this compound derivatives to receptors like D₂, 5-HT₂A, and 5-HT₂C?

  • Methodological Answer :

  • In Vitro Binding Assays : Radioligand competition assays (e.g., using [³H]spiperone for 5-HT₂A) quantify IC₅₀ values.
  • Meltzer’s Ratio : Calculated as (5-HT₂A affinity)/(D₂ affinity) to predict antipsychotic potential. Conformationally constrained analogs (e.g., 6-aminomethyl derivatives) show improved selectivity .
  • Structural Modifications : Introducing substituents at the 3-position (e.g., methyl groups) alters receptor interaction profiles .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Core Modifications : Tetrahydroindazole derivatives (e.g., 1-(2-fluorophenyl) analogs) demonstrate improved inhibition of human dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases .
  • Functional Group Additions : Adding sulfamide or nicotinate moieties enhances solubility and target engagement. For example, methyl 6-(([1-(2-fluorophenyl)-tetrahydroindazol-4-yl]amino)carbonyl)nicotinate shows anti-tumor effects .

Q. How should researchers address contradictions in pharmacological data (e.g., divergent receptor affinity results) for this compound?

  • Methodological Answer :

  • Triangulation : Cross-validate results using multiple assays (e.g., functional cAMP assays vs. binding assays) .
  • Batch Analysis : Check for synthetic inconsistencies (e.g., purity via HPLC) that may affect bioactivity .
  • Computational Modeling : Molecular docking studies (e.g., using AutoDock Vina) clarify binding mode discrepancies .

Q. What methodologies enable regioselective functionalization of the indazolone core for targeted drug discovery?

  • Methodological Answer :

  • Tosylhydrazone Coupling : Enables regioselective introduction of aryl/alkyl groups at the 3-position .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield for halogenated derivatives .
  • Protecting Group Strategies : Use of tert-butoxycarbonyl (Boc) groups directs substitution to specific sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.